Disuccinimidyl adipate

説明

Historical Context and Evolution of Homobifunctional Crosslinkers in Biomedical Sciences

The development of crosslinking agents has been pivotal in advancing our understanding of protein structure and function. jpsionline.com Early research in biomedical sciences utilized various bireactive compounds to modify and conjugate macromolecules. researchgate.net Homobifunctional crosslinkers, characterized by two identical reactive groups, were among the first to be developed. researchgate.net These reagents are designed to connect two similar functional groups, such as the primary amines found in lysine (B10760008) residues and at the N-terminus of proteins. researchgate.netthermofisher.com

The primary application of these early crosslinkers was to study protein-protein interactions, stabilize protein structures, and create multi-subunit complexes. scbt.com By covalently linking proteins, researchers could investigate the spatial arrangement and dynamics of macromolecular assemblies, providing insights into their structural and functional relationships. scbt.com The use of homobifunctional crosslinkers allowed for the "fixing" of protein interactions, essentially capturing a snapshot of these interactions for further analysis. jpsionline.com

However, the use of simple homobifunctional reagents also presented challenges. A significant drawback was the potential for creating a wide and poorly defined range of conjugated products. researchgate.net When crosslinking two different proteins, the reagent could react with either protein first, leading to the formation of an active intermediate. This intermediate could then react with the second protein as intended, but it could also react with another molecule of the same type, leading to self-conjugation. researchgate.net Furthermore, intramolecular crosslinking within a single polypeptide chain could occur, as well as the formation of various mixed oligomers and even polymerized products that might precipitate out of solution. researchgate.net

Over time, the design of homobifunctional crosslinkers evolved to offer more control and specificity. This evolution led to the development of reagents with varying spacer arm lengths and chemical properties, allowing for more precise studies of molecular interactions. The development of heterobifunctional crosslinkers, which possess two different reactive groups, provided a solution to many of the problems associated with homobifunctional reagents by allowing for controlled, two-step conjugation reactions. gbiosciences.com Despite this, homobifunctional crosslinkers like DSA remain valuable tools for specific applications, particularly in studying the quaternary structure of proteins and for immobilizing proteins onto solid supports. scbt.comjpsionline.com

Significance of Di(N-succinimidyl) Adipate (B1204190) as a Primary Amine-Reactive Reagent

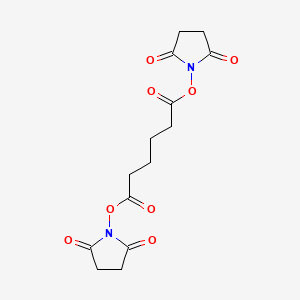

Di(N-succinimidyl) adipate, also known as disuccinimidyl adipate, is a homobifunctional crosslinker that is highly reactive towards primary amines. smolecule.comapicule.com It consists of an adipic acid backbone with two N-hydroxysuccinimide (NHS) ester groups at either end. smolecule.com These NHS esters readily react with the primary amino groups (-NH2) of biomolecules, such as the lysine residues and N-termini of proteins, to form stable amide bonds. smolecule.comcfplus.cz This reaction typically occurs at a neutral or slightly basic pH, generally between 7 and 9. cfplus.cz

The specificity of the NHS ester for primary amines makes DSA a valuable tool for a variety of applications in chemical biology. broadpharm.comcreative-biolabs.com One of its primary uses is in the study of protein-protein interactions. smolecule.com By crosslinking proteins that are in close proximity, researchers can identify interaction partners and gain insights into the structure and function of protein complexes. smolecule.com The resulting crosslinked complexes can then be analyzed using techniques like mass spectrometry to identify the specific sites of crosslinking, providing structural information about the protein assembly. cfplus.cz

Beyond studying protein interactions, DSA is also utilized for labeling and conjugating a wide range of biomolecules. smolecule.com This includes attaching fluorescent dyes, enzymes, or other reporter molecules to proteins to track their localization and activity within cells. smolecule.com It can also be used to conjugate oligonucleotides (short DNA or RNA strands) with various moieties for applications such as in situ hybridization. smolecule.com

In recent years, DSA has found a significant application as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs). smolecule.commedchemexpress.com PROTACs are molecules designed to selectively degrade target proteins within cells by hijacking the ubiquitin-proteasome system. medchemexpress.comglpbio.com DSA serves as the linker that connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase. medchemexpress.com

The chemical structure of DSA provides a specific spacer arm length between the two reactive groups, which dictates the distance between the crosslinked molecules. This property can be exploited to probe the spatial arrangement of proteins and other biomolecules. While other homobifunctional crosslinkers like Disuccinimidyl glutarate (DSG) and Disuccinimidyl suberate (B1241622) (DSS) are more commonly used, DSA can provide complementary structural information. cfplus.cznih.gov

The synthesis of Di(N-succinimidyl) adipate typically involves the reaction of adipic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). smolecule.com The adipic acid is first activated by DCC to form an active ester, which then reacts with N-hydroxysuccinimide to form the final product. smolecule.com The resulting Di(N-succinimidyl) adipate is a solid crystalline material, typically appearing as a white to off-white powder. smolecule.com

Physicochemical Properties of Di(N-succinimidyl) adipate

| Property | Value | Source |

| Molecular Formula | C14H16N2O8 | smolecule.comnih.gov |

| Molecular Weight | 340.29 g/mol | cfplus.cznih.gov |

| Appearance | White to off-white solid | smolecule.commedchemexpress.com |

| Melting Point | 163-164 °C | smolecule.com |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; Insoluble in Ethanol, Water | broadpharm.com |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | smolecule.comcreative-biolabs.com |

| Target Functional Group | Primary amines (-NH2) | smolecule.combroadpharm.com |

| Reaction pH | 7-9 | cfplus.cz |

Scope and Research Objectives of the Academic Review

This academic review will provide a comprehensive analysis of Di(N-succinimidyl) adipate (DSA), focusing exclusively on its chemical properties and applications in research. The primary objective is to present a detailed and scientifically accurate account of DSA, structured around its historical development, its mechanism of action as a primary amine-reactive reagent, and its specific uses in chemical biology.

The review will begin by examining the historical context of homobifunctional crosslinkers in the biomedical sciences, tracing their evolution and establishing the place of DSA within this class of reagents. This will be followed by a detailed discussion of the significance of DSA as a primary amine-reactive reagent, including its chemical structure, reactivity, and the nature of the covalent bonds it forms.

A key focus of this review will be to present detailed research findings related to the use of DSA. This will include its application in studying protein-protein interactions, in the labeling and conjugation of biomolecules, and its role as a linker in the development of PROTACs. The review will also explore the use of DSA in specific analytical techniques, such as cryo-electron microscopy, where it can be used to stabilize protein complexes.

To support the discussion, the review will incorporate interactive data tables summarizing the key properties of DSA and providing examples of its research applications. These tables will be generated based on data from reputable scientific sources.

This review will strictly adhere to the outlined topics. It will not include any information regarding dosage or administration, nor will it discuss safety or adverse effect profiles. The content will be based on a diverse range of scholarly sources, ensuring a professional and authoritative tone. By focusing solely on the chemical and research aspects of DSA, this review aims to provide a valuable resource for researchers in the fields of chemical biology, biochemistry, and related disciplines.

Structure

3D Structure

特性

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O8/c17-9-5-6-10(18)15(9)23-13(21)3-1-2-4-14(22)24-16-11(19)7-8-12(16)20/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZXZDMVRZJZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459630 | |

| Record name | Di(N-succinimidyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59156-70-6 | |

| Record name | Adipic acid bis(N-hydroxysuccinimide) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059156706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di(N-succinimidyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADIPIC ACID BIS(N-HYDROXYSUCCINIMIDE) ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98WEU25G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactions of Di N Succinimidyl Adipate

Established Synthetic Routes for Di(N-succinimidyl) Adipate (B1204190)

The synthesis of Di(N-succinimidyl) adipate fundamentally involves the conversion of the two carboxylic acid groups of adipic acid into highly reactive N-hydroxysuccinimide esters. This two-step conceptual process includes the activation of the carboxyl groups followed by their reaction with N-hydroxysuccinimide.

The formation of an NHS ester from a carboxylic acid, such as adipic acid, is a common strategy in organic and bioconjugate chemistry to create an amine-reactive functional group. amerigoscientific.com The core of this transformation is the conversion of the carboxyl group's hydroxyl moiety into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by N-hydroxysuccinimide (NHS). amerigoscientific.com

The general mechanism begins with the activation of the carboxylic acid. This activated intermediate is then susceptible to attack by the nitrogen-bound oxygen of NHS. The subsequent collapse of the tetrahedral intermediate results in the formation of the stable NHS ester and the release of a byproduct derived from the activating agent. glenresearch.com For Di(N-succinimidyl) adipate, this reaction must occur at both ends of the adipic acid molecule. The precursors for this synthesis are adipic acid and N-hydroxysuccinimide. chemsrc.com

Coupling agents are indispensable for facilitating the reaction between the relatively non-reactive carboxylic acid and N-hydroxysuccinimide. These reagents are central to activating the carboxyl group. researchgate.net

Carbodiimides : Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are widely used for the synthesis of NHS esters. amerigoscientific.comgoogle.com The reaction mechanism involves the carbodiimide (B86325) activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by N-hydroxysuccinimide to yield the Di(N-succinimidyl) adipate and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea if DCC is used). amerigoscientific.com A significant challenge with DCC is the removal of the insoluble dicyclohexylurea byproduct, which often requires extensive purification. amerigoscientific.comresearchgate.net DIC is sometimes preferred in solid-phase synthesis as its corresponding urea byproduct is more soluble, simplifying purification. peptide.com For aqueous-based syntheses, a water-soluble carbodiimide like ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) is often employed. peptide.com

Phosphonium (B103445) and Aminium/Uronium Salts : Other classes of highly efficient coupling reagents include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). merckmillipore.comsigmaaldrich.com These reagents react with the carboxylic acid to form activated esters, such as OBt or OAt esters, which are more reactive than the initial acid and readily react with N-hydroxysuccinimide. sigmaaldrich.com Reagents like HATU are noted for their high efficiency, which is beneficial for difficult couplings. merckmillipore.com

Other Methods : Alternative synthetic routes have been developed to circumvent the use of carbodiimides. One such method involves reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a halophosphoric acid ester, such as diphenyl chlorophosphate, and a base. google.com A more recent approach utilizes a combination of triphenylphosphine (B44618) (PPh3) and iodine (I2) to activate the carboxylic acid for NHS ester formation, offering a carbodiimide-free pathway. nih.gov

Table 1: Common Coupling Agents for NHS Ester Synthesis

| Coupling Agent Class | Examples | Byproduct Characteristics | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Urea-based; DCC byproduct is poorly soluble, DIC byproduct is more soluble, EDC byproduct is water-soluble. | Widely used, effective; purification can be challenging due to byproduct removal. amerigoscientific.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Phosphine oxide-based. | Highly efficient, especially for sterically hindered couplings. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU | Tetramethylurea-based. | Very fast reaction rates and high efficiency; HATU is particularly reactive. merckmillipore.comsigmaaldrich.com |

Reaction Kinetics and Optimization for Amine Acylation with Di(N-succinimidyl) Adipate

The utility of Di(N-succinimidyl) adipate lies in its reaction with primary amines (-NH2) to form stable amide bonds. thermofisher.com This reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as the nucleophile, attacking one of the ester's carbonyl carbons and displacing the N-hydroxysuccinimide leaving group. glenresearch.com The efficiency of this acylation is highly dependent on several reaction parameters.

The pH of the reaction medium is the most critical factor governing the success of amine acylation by NHS esters. lumiprobe.comwindows.net The reaction is profoundly pH-dependent due to two competing factors: the nucleophilicity of the target amine and the hydrolytic stability of the NHS ester.

Amine Nucleophilicity : A primary amine must be in its unprotonated, free-base form to act as an effective nucleophile. nih.gov At acidic or neutral pH, primary amines (with a typical pKa around 9-10) are predominantly in their protonated, non-nucleophilic ammonium (B1175870) form (-NH3+). As the pH increases into the alkaline range, the amine becomes deprotonated, increasing the concentration of the reactive nucleophile. lumiprobe.com

NHS Ester Hydrolysis : The primary competing reaction is the hydrolysis of the NHS ester, where water or hydroxide (B78521) ions attack the carbonyl carbon, cleaving the ester and regenerating the original carboxylic acid (adipic acid). This hydrolysis reaction becomes significantly faster as the pH increases. thermofisher.comnih.gov The half-life of a typical NHS ester can decrease from several hours at pH 7 to mere minutes at pH 8.6. thermofisher.com

The interplay between these two factors dictates an optimal pH range for the reaction. The recommended pH for efficient labeling is typically between 8.3 and 8.5. lumiprobe.comwindows.netinterchim.fr This range provides a sufficient concentration of deprotonated amine for the reaction to proceed efficiently while minimizing the rate of competing ester hydrolysis. lumiprobe.com Reactions are often performed in phosphate, borate (B1201080), or bicarbonate buffers to maintain this optimal pH. thermofisher.com

Table 2: Effect of pH on NHS Ester Reactions

| pH Range | Amine State | NHS Ester Stability | Reaction Outcome |

|---|---|---|---|

| < 7.0 | Mostly protonated (-NH3+), poor nucleophile. | Relatively stable, slow hydrolysis. | Very slow or no acylation occurs. lumiprobe.comnih.gov |

| 7.0 - 8.0 | Increasing deprotonation, moderate nucleophilicity. | Moderate stability, hydrolysis rate increases. | Acylation proceeds, but may be slow. thermofisher.com |

| 8.3 - 8.5 | Sufficiently deprotonated, good nucleophile. | Less stable, but aminolysis outcompetes hydrolysis. | Optimal range for efficient amide bond formation. lumiprobe.comwindows.net |

| > 9.0 | Mostly deprotonated, strong nucleophile. | Very unstable, rapid hydrolysis. | Low yield due to significant hydrolysis of the NHS ester. thermofisher.comlumiprobe.com |

Beyond pH, several other factors must be controlled to maximize the efficiency and yield of the amide bond formation when using Di(N-succinimidyl) adipate.

Concentration : The relative rates of aminolysis (the desired reaction) and hydrolysis are dependent on the concentration of the amine. At low amine concentrations, the competing hydrolysis reaction can dominate, leading to low yields of the desired conjugate. nih.gov Increasing the concentration of the reactants can favor the bimolecular aminolysis reaction over the pseudo-first-order hydrolysis. glenresearch.com

Solvent : While reactions are often conducted in aqueous buffers, Di(N-succinimidyl) adipate may have limited water solubility. lumiprobe.combroadpharm.com In such cases, the compound is first dissolved in a small volume of a water-miscible, non-nucleophilic organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction buffer. glenresearch.cominterchim.fr It is crucial to use high-purity, amine-free DMF, as trace amine impurities can react with the NHS ester. lumiprobe.com

Temperature and Reaction Time : NHS ester coupling reactions are typically performed over 1 to 4 hours at room temperature or overnight at 4°C or on ice. lumiprobe.comwindows.net Lower temperatures can help to slow the rate of hydrolysis, which may be beneficial for extending the reaction time to ensure completion, especially with less reactive amines. thermofisher.com

Buffer Composition : The choice of buffer is important. Buffers containing primary amines, such as Tris, are generally avoided as they can compete with the target molecule for reaction with the NHS ester, although the hindered nature of the amine in Tris means it reacts slowly. windows.netinterchim.fr Non-nucleophilic buffers like phosphate, bicarbonate, or borate are preferred. thermofisher.com

Advanced Applications of Di N Succinimidyl Adipate in Bioconjugation Strategies

Protein Crosslinking Mediated by Di(N-succinimidyl) Adipate (B1204190) for Structural and Functional Elucidation

Di(N-succinimidyl) adipate (DSA) is a homobifunctional crosslinking agent widely utilized in structural biology to gain insights into protein architecture and function. huji.ac.il As a member of the N-hydroxysuccinimide (NHS) ester family of reagents, DSA covalently links proteins by reacting with primary amines, predominantly found in the side chains of lysine (B10760008) residues and at the N-terminus of polypeptide chains. cfplus.cznih.gov This reaction proceeds efficiently at neutral to slightly basic pH levels (pH 7-9), forming stable amide bonds. cfplus.cz The adipate spacer arm of DSA separates the two reactive NHS ester groups, allowing it to bridge spatially proximate amino groups within a defined distance. This process of creating stable, covalent connections between amino acid residues that are close in the native three-dimensional structure of a protein or protein complex is invaluable for structural and functional studies. huji.ac.il The resulting distance constraints provide low-resolution structural information that is highly complementary to high-resolution techniques like X-ray crystallography and cryo-electron microscopy. huji.ac.ilnih.gov

Investigation of Protein-Protein Interactions and Complex Assembly

A primary application of Di(N-succinimidyl) adipate is the identification and mapping of protein-protein interactions (PPIs). nih.govnih.gov By covalently "capturing" interacting proteins in their native state, DSA allows for the study of both stable and transient complexes that might otherwise be difficult to detect. fenyolab.org The workflow for these investigations involves treating a protein mixture or cell lysate with DSA, which crosslinks proteins that are in close proximity. Subsequent analysis, typically involving techniques like SDS-PAGE and mass spectrometry, reveals the identity of the interacting partners. fenyolab.org

This methodology provides crucial information on the topology of multi-protein complexes, helping to elucidate how individual subunits are arranged and assembled. nih.govresearchgate.net For example, in a study of the heterodimeric protein complex negative cofactor 2 (NC2), crosslinking was used to determine the specific regions involved in the interaction between its subunits. fenyolab.org By identifying which lysine residues were linked by the reagent, researchers could map the binding interface, providing direct evidence for the spatial arrangement of the proteins within the complex. fenyolab.org

| Protein Complex | Subunits Investigated | Key Finding from Crosslinking |

|---|---|---|

| Negative Cofactor 2 (NC2) | α and β subunits | Identified crosslinks between the N-terminus of the α subunit and Lys20/Lys23 of the β subunit, defining a key interaction interface. fenyolab.org |

| Prohibitin Complex | PHB1 and PHB2 | Revealed multiple interaction sites between PHB1 and PH2, confirming a heterodimeric assembly with no homodimeric interactions observed. researchgate.net |

Stabilization of Protein Complexes for Biophysical Characterization

Many protein complexes are held together by non-covalent forces, which can be sensitive to changes in experimental conditions such as buffer composition, pH, or temperature. This inherent instability can pose a significant challenge for various biophysical characterization techniques that require stable, intact samples. nih.govnih.govresearchgate.net Chemical crosslinking with reagents like Di(N-succinimidyl) adipate offers a robust solution by introducing covalent bonds that permanently stabilize the complex. huji.ac.il

This stabilization is critical for ensuring that the complex does not dissociate during analytical procedures. By locking the subunits together, DSA preserves the native architecture of the complex, allowing for more accurate characterization of its stoichiometry, conformation, and other physical properties. nih.gov The stabilized complexes can then be subjected to a range of biophysical methods, such as analytical ultracentrifugation or light scattering, to determine their size and shape without the confounding factor of complex disassembly.

Application in Cryo-Electron Microscopy (Cryo-EM) for Enhanced Structural Resolution of Protein Assemblies

Cryo-electron microscopy (Cryo-EM) has become a cornerstone technique for determining the high-resolution structures of large macromolecular assemblies. frontiersin.orgpreprints.org However, a major challenge in Cryo-EM is sample heterogeneity, where proteins or their complexes exist in multiple conformational states or are inherently flexible. researchgate.net This flexibility can blur the final 3D reconstruction, limiting the achievable resolution.

Chemical crosslinking with Di(N-succinimidyl) adipate can mitigate these issues by conformationally "locking" a protein complex into a more homogenous state. huji.ac.il By introducing covalent links, the crosslinker reduces the intrinsic flexibility of the assembly, which is beneficial for the computational alignment and averaging of thousands of particle images required for high-resolution structure determination. researchgate.net This stabilization helps to overcome common issues in Cryo-EM sample preparation, such as particle denaturation or dissociation at the air-water interface during the vitrification process. frontiersin.orgpreprints.org While glutaraldehyde (B144438) is a commonly mentioned fixative, the principles of stabilization apply to more specific crosslinkers like DSA, which can provide more defined covalent restraints. researchgate.net

Complementary Analytical Techniques for Crosslinked Protein Analysis

The combination of chemical crosslinking with mass spectrometry (XL-MS) is a powerful hybrid technique for obtaining structural information on proteins and protein complexes. researchgate.netcore.ac.uknih.gov After a protein complex is treated with Di(N-succinimidyl) adipate, it is enzymatically digested, typically with trypsin, into a mixture of peptides. huji.ac.il This mixture contains linear (unmodified) peptides, monolinked peptides (where only one end of the DSA molecule has reacted), and the information-rich crosslinked peptides (where DSA connects two different peptide chains). nih.gov

This complex peptide mixture is then analyzed by mass spectrometry, often using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS. nih.govresearchgate.net The mass spectrometer identifies the pairs of peptides that are covalently linked. huji.ac.il Subsequent tandem MS (MS/MS) analysis fragments the crosslinked peptides, allowing for the precise identification of the amino acid residues that were linked. researchgate.net This information provides direct evidence of the spatial proximity of these residues in the protein's native structure, serving as crucial distance constraints for computational modeling. researchgate.netnih.gov

| Technique | Principle | Information Obtained |

|---|---|---|

| MALDI-TOF-MS | Peptides are co-crystallized with a matrix and ionized by a laser for mass analysis. | Provides the mass of the crosslinked peptide pairs, allowing for their initial identification from the complex digest mixture. nih.govresearchgate.net |

| ESI-MS/MS | Peptides in solution are aerosolized and ionized, then fragmented for sequence analysis. | Determines the amino acid sequence of the crosslinked peptides and pinpoints the exact lysine residues connected by the crosslinker. researchgate.net |

X-ray crystallography remains the gold standard for atomic-resolution structural determination, but its success hinges on the ability to grow well-ordered, diffraction-quality crystals—a major bottleneck in the field. mdpi.com Protein crystals can be fragile and sensitive to environmental changes, which can degrade their diffraction quality. frontiersin.org Chemical crosslinking offers a potential strategy to enhance crystal stability and robustness.

By introducing covalent bonds between adjacent protein molecules within the crystal lattice, crosslinkers like Di(N-succinimidyl) adipate can create a more rigid, three-dimensionally stabilized crystal. frontiersin.org This increased rigidity can make the crystals more resistant to physical damage and osmotic stress during handling and data collection, potentially leading to higher-resolution diffraction data. In a notable study, the introduction of intermolecular disulfide bonds—a form of crosslinking—in crystals of T4 phage lysozyme (B549824) rendered them remarkably stable, maintaining their shape and diffraction ability even after prolonged soaking in distilled water. frontiersin.org This principle of lattice stabilization through covalent linkage can be extended to amine-reactive crosslinkers, providing a method to improve the quality of otherwise intractable protein crystals for crystallographic analysis.

Electrophoretic Methods for Characterization of Crosslinked Products

Electrophoretic techniques are fundamental in the analysis of the products generated from crosslinking reactions involving Di(N-succinimidyl) adipate. These methods separate molecules based on their size, charge, and conformation, providing critical information about the efficiency of the crosslinking reaction and the nature of the resulting conjugates.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is the most common method for analyzing protein-protein crosslinking. thermofisher.comresearchgate.net In this technique, proteins are denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge. Consequently, separation on the polyacrylamide gel occurs primarily based on molecular weight.

When a protein is successfully crosslinked with DSA, new, higher-molecular-weight species are formed. For instance, the crosslinking of a monomeric protein will result in the appearance of dimers, trimers, and larger oligomers. nih.gov On an SDS-PAGE gel, these will appear as distinct bands with lower mobility (i.e., higher up on the gel) compared to the original monomeric protein band. researchgate.net The extent of crosslinking can be qualitatively assessed by the intensity of these new bands. thermofisher.com It is important to note that intramolecularly crosslinked proteins (where the crosslinker reacts with two amines on the same protein molecule) may exhibit a slightly increased mobility compared to the unmodified protein due to a more compact structure, though this effect is generally less pronounced than the shift caused by intermolecular crosslinking. nih.gov

Table 1: Interpreting SDS-PAGE Results of a DSA Crosslinking Reaction

| Observation on SDS-PAGE Gel | Interpretation |

| Single band at original protein MW | No crosslinking occurred. |

| Decrease in intensity of original band | Successful crosslinking reaction. |

| Appearance of new bands at higher MW | Formation of intermolecular cross-linked products (e.g., dimers, trimers). |

| Slight shift in mobility of the monomer band | Potential formation of intramolecular cross-linked products. |

For more detailed characterization, techniques such as native PAGE (which separates proteins in their folded state based on both size and charge) or two-dimensional gel electrophoresis can be employed. Following electrophoretic separation, the crosslinked products can be further analyzed by methods like Western blotting to identify the specific proteins involved in the complex, or by mass spectrometry to identify the precise crosslinked amino acid residues. thermofisher.comnih.gov

Biomolecule Labeling and Functionalization Utilizing Di(N-succinimidyl) Adipate

The reactivity of DSA's NHS esters towards primary amines makes it a versatile tool for the labeling and functionalization of a wide array of biomolecules. This process involves the covalent attachment of a reporter molecule, a tag for purification, or another functional moiety to a target biomolecule.

Covalent Attachment of Probes and Tags to Proteins (e.g., Fluorophores, Enzymes)

DSA can be used in a two-step process to attach probes and tags to proteins. First, one NHS ester of DSA reacts with an amine-containing probe, such as a fluorescent dye, biotin, or an enzyme. After purification, the resulting derivative, which now possesses a single active NHS ester, can be reacted with the primary amines (typically the ε-amino groups of lysine residues or the N-terminus) on the target protein. biotium.comnih.govnih.gov This creates a stable conjugate where the probe is connected to the protein via the adipate spacer.

The general workflow for labeling a protein with a fluorescent dye using an NHS ester-based chemistry is as follows:

Preparation of Protein: The protein is prepared in an amine-free buffer at a pH between 7 and 9. biotium.com

Preparation of Dye: The amine-reactive fluorescent dye (modified with an NHS ester) is dissolved in an organic solvent like DMSO. biotium.com

Reaction: The dye solution is added to the protein solution and incubated, typically for one hour at room temperature. biotium.com

Purification: The resulting fluorescently labeled protein is separated from unreacted dye and byproducts using techniques like gel filtration or dialysis. biotium.com

This methodology is applicable for attaching a variety of labels:

Fluorophores: Creating fluorescently tagged proteins for use in fluorescence microscopy, flow cytometry, and immunoassays. nih.govresearchgate.net

Biotin: Biotinylating proteins for subsequent detection or purification using avidin (B1170675) or streptavidin-based systems.

Enzymes: Conjugating enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP) to antibodies for use in assays such as ELISA. assaygenie.com

The degree of labeling can be controlled by adjusting the molar ratio of the labeling reagent to the protein. biotium.com However, it is important to consider that excessive labeling can potentially compromise the protein's function due to modification of critical lysine residues. rsc.org

Conjugation to Oligonucleotides for Molecular Probes and Hybridization Assays

DSA is suitable for conjugating functional molecules to oligonucleotides, which are essential for creating molecular probes used in various detection and hybridization assays. broadpharm.com Standard DNA synthesis does not typically incorporate primary amine groups. Therefore, a modified phosphoramidite (B1245037) containing a protected amine group is used during oligonucleotide synthesis to introduce a reactive handle, commonly at the 5' or 3' terminus. idtdna.com

Once the amine-modified oligonucleotide is synthesized and deprotected, it can be reacted with DSA. By controlling the stoichiometry, one can favor a reaction where only one of the NHS esters of DSA reacts with the terminal amine of the oligonucleotide. This creates a new, activated oligonucleotide with a terminal NHS ester, ready to be conjugated to another amine-containing molecule, such as a protein, peptide, or fluorophore. nih.gov

This strategy is analogous to well-established methods that use other homobifunctional NHS esters like disuccinimidyl suberate (B1241622) (DSS) for creating antibody-oligonucleotide conjugates. nih.gov These conjugates are powerful tools in techniques like proximity ligation assays, which allow for highly sensitive protein detection.

Table 2: Steps for Oligonucleotide Conjugation using DSA

| Step | Description |

| 1. Synthesis | Synthesize an oligonucleotide with a terminal primary amine group. |

| 2. Activation | React the amine-modified oligonucleotide with an excess of DSA to form a succinimidyl-activated oligonucleotide. |

| 3. Purification | Remove excess DSA. |

| 4. Conjugation | React the activated oligonucleotide with an amine-containing molecule (e.g., protein, dye). |

| 5. Final Purification | Purify the final oligonucleotide conjugate. |

Derivatization of Glycoconjugates for Biological and Immunological Studies

Glycoconjugates, such as glycoproteins and glycolipids, play crucial roles in cellular recognition, signaling, and immune responses. DSA can be used to label these molecules for study. biosynth.com Many glycoproteins have accessible lysine residues on their protein backbone that can be targeted by DSA's NHS esters.

Alternatively, the carbohydrate portion of a glycoconjugate can be chemically modified to introduce a primary amine, which can then be a target for DSA. For example, sialic acid residues on a glycoprotein (B1211001) can be mildly oxidized to generate aldehydes, which can then be reacted with an amine-containing molecule (a process known as reductive amination) to introduce a reactive handle for DSA conjugation.

The ability to attach labels or other molecules to glycoconjugates is valuable for:

Tracking: Following the fate of glycoproteins in cellular systems.

Immunological Studies: Creating well-defined glycoconjugate antigens to study the immune response to specific carbohydrate structures. biosynth.com

Vaccine Development: Conjugating carbohydrate antigens to carrier proteins to enhance their immunogenicity. biosynth.com

Enzyme Conjugation and Immobilization

Enzyme immobilization is a critical process for enhancing enzyme stability, enabling reusability, and simplifying downstream processing in industrial and diagnostic applications. mdpi.compatsnap.com Covalent attachment to a solid support is a common method for immobilization, and DSA can be employed in this context. nih.gov

The process typically involves a solid support (e.g., agarose (B213101) beads, magnetic particles) that has been functionalized with primary amines. DSA can then be used as a homobifunctional linker to covalently attach an enzyme to this support. One NHS ester of DSA reacts with an amine on the support, and the other reacts with an amine on the surface of the enzyme (e.g., a lysine residue). This results in the enzyme being stably tethered to the support via the adipate spacer.

This method offers several advantages:

Stable Attachment: The covalent amide bonds formed are robust, minimizing enzyme leaching from the support. mdpi.com

Controlled Spacing: The adipate spacer arm helps to reduce steric hindrance between the enzyme and the support, which can help in retaining the enzyme's catalytic activity.

Besides immobilization on supports, DSA can be used to create soluble enzyme conjugates, for instance, linking an enzyme to an antibody for use in targeted enzyme prodrug therapy or immunoassays. dntb.gov.ua

Di(N-succinimidyl) Adipate in Targeted Drug Delivery Systems and Proteolysis-Targeting Chimeras (PROTACs)

The precise delivery of therapeutic agents to target cells or tissues is a major goal in pharmacology. DSA serves as a valuable building block in the construction of such targeted systems, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

DSA is classified as an alkyl chain-based PROTAC linker. glpbio.commedchemexpress.com PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein degradation machinery (the ubiquitin-proteasome system) to eliminate specific target proteins. medchemexpress.com A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. nih.gov

The linker is a critical component, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein. nih.gov DSA can be used in the synthesis of PROTACs by sequentially reacting its two NHS esters with amine-functionalized ligands for the target protein and the E3 ligase. glpbio.com

In the broader context of targeted drug delivery, DSA's chemistry is relevant to the construction of Antibody-Drug Conjugates (ADCs). ADCs are composed of a monoclonal antibody that targets a specific antigen on cancer cells, a highly potent cytotoxic drug, and a chemical linker that attaches the drug to the antibody. nih.gov While many ADCs use heterobifunctional linkers, the fundamental amine-reactive chemistry provided by NHS esters is a common strategy for attaching the linker-drug entity to the lysine residues of the antibody. nih.gov The adipate chain of DSA could serve as a component of a non-cleavable linker in an ADC, where the drug is released only after the complete lysosomal degradation of the antibody within the target cell. glpbio.com

Linker Design and Synthesis Considerations for PROTAC Molecules

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. medchemexpress.comnih.gov A PROTAC molecule is composed of three key components: a ligand that binds the POI, a ligand for an E3 ligase, and a linker that connects the two. broadpharm.com

Di(N-succinimidyl) adipate serves as an alkyl chain-based linker in the synthesis of PROTACs. medchemexpress.comchemsrc.comselleckchem.com The design and synthesis of the linker are critical, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for degradation efficiency. nih.govbroadpharm.com

Key considerations in using DSA and related compounds in PROTAC design include:

Linker Length: The adipate backbone of DSA provides a specific spatial separation between the two conjugated moieties. Research has shown that systematically varying the length of the alkyl chain linker can dramatically impact PROTAC potency. For instance, studies on estrogen receptor degraders found that potency increased as the linker length grew from 9 to 16 atoms, but then sharply decreased with longer linkers, highlighting an optimal range. nih.govbroadpharm.com While DSA provides a fixed 6-carbon chain, it is part of a homologous series of di(N-succinimidyl) crosslinkers, such as di(N-succinimidyl) glutarate (DSG) and di(N-succinimidyl) suberate (DSS), which allow researchers to systematically vary the linker length to optimize degradation activity for a specific target. nih.gov

Synthesis Strategy: DSA facilitates a straightforward synthesis approach. As a homobifunctional linker, it can be used to connect two amine-containing fragments in a step-wise manner. The synthesis typically involves reacting the first molecule (e.g., the E3 ligase ligand with an available amine) with DSA, followed by purification and then reaction with the second amine-containing molecule (e.g., the POI ligand). This modular approach allows for the systematic construction and testing of different PROTAC combinations.

| Linker Component | Chemical Class | Key Role in PROTAC | Research Finding |

| Di(N-succinimidyl) adipate (DSA) | Alkyl Chain-Based | Provides spatial separation between POI and E3 ligase ligands. | Part of a homologous series used to optimize linker length for ternary complex formation. nih.gov |

| Di(N-succinimidyl) glutarate (DSG) | Alkyl Chain-Based | Shorter alternative to DSA for fine-tuning linker length. | Used to explore the impact of shorter linker lengths on degradation potency. nih.gov |

| Di(N-succinimidyl) suberate (DSS) | Alkyl Chain-Based | Longer alternative to DSA for optimizing spatial distance. | Employed in studies to determine the optimal linker length for specific protein targets. nih.gov |

Applications of Di(N-succinimidyl) Adipate in Vaccine Development: Glycoconjugate Vaccines

Glycoconjugate vaccines are a class of vaccines made by covalently attaching a poorly immunogenic carbohydrate antigen (like a bacterial capsular polysaccharide) to a carrier protein. nih.govresearchgate.net This conjugation converts the T-cell independent immune response of the carbohydrate into a more robust, T-cell dependent response, leading to immunological memory. mdpi.com The choice of linker for this conjugation is crucial as it can influence the vaccine's properties and immunogenicity. nih.gov

Conjugation of Oligosaccharide Antigens to Carrier Proteins (e.g., CRM197)

Di(N-succinimidyl) adipate is used as a linker to conjugate synthetic oligosaccharide epitopes to carrier proteins. nih.gov A widely used carrier protein in licensed and experimental conjugate vaccines is CRM197, a non-toxic mutant of the diphtheria toxin. nih.govnih.gov

The conjugation process using DSA involves activating an amine-modified oligosaccharide with the linker. A typical protocol involves dissolving the oligosaccharide and DSA in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov A catalytic amount of a base, such as triethylamine, is added before the introduction of the glycan. nih.gov After the reaction between the oligosaccharide's amine group and one of the NHS esters of DSA, the activated glycan is then reacted with the lysine residues on the CRM197 carrier protein. A significant challenge in this methodology is the hydrolysis of the DSA linker, which can react with water to form adipic acid. This can lead to the capping of lysine residues on CRM197 without attaching the desired antigen, a side product often referred to as "free linker". nih.gov

Design and Immunological Evaluation of Neo-glycoconjugates for Vaccine Candidates

Neo-glycoconjugates are fully synthetic vaccine candidates where a synthetically produced oligosaccharide antigen is conjugated to a carrier protein. This approach allows for the creation of well-defined molecular structures for immunological study. nih.gov

The design process using DSA involves:

Antigen Synthesis: A specific oligosaccharide epitope relevant to a pathogen or disease state is chemically synthesized, often with a functional handle like a primary amine.

Conjugation: The synthetic antigen is conjugated to a carrier protein (e.g., CRM197) using DSA as the crosslinker, as described in the previous section.

Characterization: The resulting neo-glycoconjugate is thoroughly analyzed using techniques like mass spectrometry to determine the glycan loading (the average number of glycans per protein) and to identify the sites of conjugation. nih.gov

The immunological evaluation of these vaccine candidates involves immunizing animal models (e.g., mice) with the neo-glycoconjugate. nih.govrsc.org The resulting immune response is then assessed by measuring outcomes such as the generation of antigen-specific IgG antibodies. researchgate.net This evaluation determines if the conjugate can elicit a potent and specific immune response against the target carbohydrate antigen. nih.govnih.gov

Comparison of Di(N-succinimidyl) Adipate with Alternative Linkers in Glycoconjugate Synthesis Methodologies

The choice of linker is a critical parameter in the synthesis of glycoconjugate vaccines. Di(N-succinimidyl) adipate is one of several options, each with distinct chemical properties and outcomes.

| Linker | Activating Group(s) | Target Residue(s) | Key Characteristics & Research Findings |

| Di(N-succinimidyl) adipate (DSA) | N-hydroxysuccinimide (NHS) ester | Primary amines (e.g., Lysine) | Homobifunctional; prone to hydrolysis, which can lead to "free linker" side products capping protein lysines. nih.gov |

| Adipic acid p-nitro-phenol (PNP) | p-nitrophenyl ester | Primary amines (e.g., Lysine) | An alternative amine-reactive linker used for comparison with DSA in CRM197 conjugation studies. nih.gov |

| Carbodiimide (B86325) (e.g., EDC) | N/A (activates carboxyl groups) | Carboxyl groups (e.g., Asp, Glu) for reaction with amines | A zero-length crosslinker that facilitates direct amide bond formation between a carboxyl group on one molecule and an amine on another. nih.gov |

| Di(N-succinimidyl) glutarate (DSG) | N-hydroxysuccinimide (NHS) ester | Primary amines (e.g., Lysine) | Similar mechanism to DSA but with a shorter (5-carbon) spacer arm, allowing for variation in antigen-protein distance. nih.govnih.gov |

The comparison reveals that while DSA is effective for linking amine-containing molecules, its susceptibility to hydrolysis is a notable drawback that requires careful control of reaction conditions and purification steps to minimize side products. nih.gov Alternative linkers like carbodiimides offer a different chemical approach by activating carboxyl groups, resulting in a direct bond without an intervening spacer. Other NHS esters like DSG provide a way to modulate the spacer length, which can be crucial for optimizing the presentation of the antigen to the immune system. nih.govnih.gov

Comparative Analysis and Methodological Considerations for Di N Succinimidyl Adipate

Structural and Reactive Distinctions from Other N-Hydroxysuccinimide Esters in Bioconjugation

Di(N-succinimidyl) adipate (B1204190) (DSA) is a homobifunctional crosslinker, characterized by two identical N-hydroxysuccinimide (NHS) ester reactive groups at either end of a central adipate spacer. cfplus.cz These NHS esters are highly reactive toward primary amines (-NH2), which are readily available on the surface of proteins, primarily as the epsilon-amino group of lysine (B10760008) residues and the N-terminal alpha-amino group. thermofisher.comcyanagen.com The reaction proceeds via nucleophilic acyl substitution under mild, slightly alkaline conditions (pH 7.2-9.0) to form stable, covalent amide bonds. cfplus.czinterchim.fr This fundamental reactivity is shared among all NHS-ester crosslinkers; however, the structural characteristics of the spacer arm are critical in defining the specific applications and outcomes of a bioconjugation reaction.

Influence of Adipate Spacer Arm Length on Conjugation Outcomes and Molecular Flexibility

The central feature distinguishing DSA from other NHS-ester crosslinkers is its adipate-based spacer arm. Adipic acid is a six-carbon dicarboxylic acid, which, in the context of the DSA molecule, creates a spacer of intermediate length. This structure provides a moderate degree of separation between the two conjugated molecules, influencing both the reach of the crosslinker and the flexibility of the resulting conjugate.

The length of the spacer arm is a critical determinant in crosslinking applications. It defines the distance between the reactive sites on the target biomolecules that can be successfully bridged. The adipate spacer in DSA offers a balance between the constraints of shorter spacers, which are primarily suited for intramolecular crosslinking or linking closely associated proteins, and the greater reach of longer spacers, which are ideal for intermolecular crosslinking of distant sites or large protein complexes. huji.ac.il This intermediate length makes DSA a versatile tool, capable of capturing protein-protein interactions within a specific spatial range that may not be accessible to crosslinkers with significantly different spacer lengths. The aliphatic chain of the adipate spacer also imparts a degree of rotational freedom and flexibility to the crosslinked complex.

Comparison with Shorter and Longer Homobifunctional Crosslinkers

The utility of DSA is best understood in comparison to other common homobifunctional NHS-ester crosslinkers that differ in their spacer arm lengths. Reagents such as Di(N-succinimidyl) glutarate (DSG) and Disuccinimidyl suberate (B1241622) (DSS) are frequently used benchmarks. thermofisher.cominsung.net

Di(N-succinimidyl) glutarate (DSG): With a 5-atom (7.7 Å) spacer arm derived from glutaric acid, DSG is shorter than DSA. insung.netaatbio.com It is often employed to trap transient or close-proximity protein interactions.

Disuccinimidyl suberate (DSS): Featuring an 8-atom (11.4 Å) spacer arm from suberic acid, DSS provides a longer reach than DSA. insung.netcfplus.cz It is one of the most widely used crosslinkers for studying protein interactions and creating stable conjugates.

Disuccinimidyl sebacate (DSSeb): This crosslinker has a 10-atom (14.1 Å) spacer arm, offering an even greater length for bridging more distant reactive sites. insung.net

The choice among these crosslinkers allows researchers to probe protein structures and interactions at different distance constraints, with DSA occupying a key intermediate position.

| Crosslinker | Abbreviation | Spacer Arm Length (Atoms) | Spacer Arm Length (Ångströms) |

|---|---|---|---|

| Di(N-succinimidyl) glutarate | DSG | 5 | 7.7 |

| Di(N-succinimidyl) adipate | DSA | 6 | ~9.2 (estimated) |

| Disuccinimidyl suberate | DSS | 8 | 11.4 |

| Disuccinimidyl sebacate | DSSeb | 10 | 14.1 |

Homobifunctional vs. Heterobifunctional Crosslinker Applications

The classification of a crosslinker as homobifunctional or heterobifunctional dictates its reaction strategy and primary applications.

Homobifunctional Crosslinkers: DSA, DSS, and DSG are homobifunctional because they possess two identical reactive groups (NHS esters). insung.net This symmetry means they are typically used in single-step reactions where the crosslinker is added directly to a solution containing the target molecules. interchim.fr The reaction can result in intramolecular crosslinks (within the same molecule) or intermolecular crosslinks (between different molecules). However, this one-step approach can lead to a lack of control, potentially causing undesirable polymerization or self-conjugation. thermofisher.com Homobifunctional reagents are ideal for fixing a "snapshot" of protein interactions in a complex, creating polymers from monomers, and assessing protein subunit arrangements.

Heterobifunctional Crosslinkers: In contrast, heterobifunctional crosslinkers have two different reactive groups at the ends of their spacer arms (e.g., an NHS ester and a maleimide). thermofisher.com This allows for controlled, two-step conjugation reactions. First, one reactive group (e.g., the NHS ester) is reacted with the first protein. After removing the excess unreacted crosslinker, the second protein is added to react with the second functional group (e.g., the maleimide, which targets sulfhydryl groups). This sequential approach minimizes the formation of unwanted polymers and is the preferred method for creating specific conjugates, such as antibody-enzyme or antibody-drug conjugates. thermofisher.com

Limitations and Challenges in Di(N-succinimidyl) Adipate Applications

While DSA is a valuable tool, its application is subject to challenges inherent to its NHS-ester chemistry, particularly in aqueous environments and complex biological systems.

Hydrolysis Rates and Strategies for Reaction Optimization in Aqueous Environments

A primary challenge in using DSA and other NHS esters is the competing reaction of hydrolysis. In an aqueous environment, the NHS ester groups are susceptible to hydrolysis, which cleaves the ester and regenerates the original carboxyl group on the crosslinker, rendering it inactive. lumiprobe.com This process competes directly with the desired aminolysis (reaction with primary amines). lumiprobe.com

The rate of hydrolysis is highly dependent on pH. As the pH increases, the rate of hydrolysis accelerates significantly. lumiprobe.comthermofisher.com For NHS esters, the half-life of hydrolysis can range from 4-5 hours at pH 7.0 to just 10 minutes at pH 8.6 at 4°C. lumiprobe.comthermofisher.com

| pH | Temperature | Approximate Half-life of NHS Ester |

|---|---|---|

| 7.0 | 0-4°C | 4-5 hours |

| 8.0 | 4°C | 1 hour |

| 8.6 | 4°C | 10 minutes |

To optimize the conjugation reaction and maximize the yield of the desired product, several strategies can be employed:

pH Control: The reaction should be performed in a pH range that balances amine reactivity and ester stability, typically between pH 7.2 and 8.5. thermofisher.com

Buffer Selection: Buffers must be free of extraneous primary amines, such as Tris or glycine, which would compete with the target molecule for reaction with the NHS esters. huji.ac.il Phosphate, borate (B1201080), or carbonate/bicarbonate buffers are commonly used. thermofisher.com

Concentration: Using a higher concentration of the protein or biomolecule can favor the bimolecular aminolysis reaction over the unimolecular hydrolysis reaction. lumiprobe.com

Fresh Reagent: DSA should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before being added to the aqueous reaction buffer, as the NHS ester is unstable in aqueous solution. aatbio.com

Achieving Site-Selectivity in Complex Biomolecular Systems and Mitigation of Non-Specific Reactions

The primary advantage of NHS-ester chemistry—its reactivity with abundant primary amines—is also a significant source of its main limitation: a lack of site-selectivity. creative-proteomics.com Most proteins contain multiple lysine residues on their surface, in addition to the N-terminal amine. Since DSA reacts with any accessible primary amine, its application to a protein typically results in a heterogeneous mixture of products with the crosslinker attached at various locations. This non-specificity can be problematic when a precisely defined conjugate is required, as it can potentially alter the biological activity or binding affinity of a protein if the modification occurs at a critical site. creative-proteomics.com

Mitigating these non-specific reactions and improving selectivity is a considerable challenge. While true site-selectivity is difficult to achieve with homobifunctional, amine-reactive crosslinkers, the extent of modification can be controlled through several approaches:

Stoichiometry Control: The most common method is to carefully control the molar ratio of the crosslinker to the target protein. Using a lower crosslinker-to-protein ratio can limit the number of modifications per protein molecule, although it does not control the location of those modifications. huji.ac.il

Reaction Conditions: Minor adjustments to pH can sometimes be used to exploit subtle differences in the pKa values of specific lysine residues, although this provides only limited control.

Proximity-Enabled Reactivity: In some advanced applications, reactivity can be triggered by proximity, where the effective concentration of the reactive groups is high only when two molecules are already interacting, thus reducing random, spurious crosslinks in solution. nih.gov

For applications demanding a single, well-defined conjugation site, alternative strategies such as using heterobifunctional crosslinkers targeting unique sites (like a single cysteine residue) or employing enzymatic or genetic methods to introduce specific reactive handles are generally required. acs.org

Future Directions and Emerging Research Avenues for Di N Succinimidyl Adipate

Integration of Di(N-succinimidyl) Adipate (B1204190) with Bioorthogonal Chemistry and Click Chemistry Methodologies

The primary amine reactivity of Di(N-succinimidyl) adipate, while effective, can be non-selective in complex biological systems where multiple proteins possess accessible lysine (B10760008) residues. The future integration of DSA with bioorthogonal and click chemistry aims to merge its robust amine-coupling capability with the unparalleled specificity of these modern ligation techniques.

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov Similarly, click chemistry describes a class of reactions that are rapid, high-yielding, and generate no byproducts. idtdna.com A key strategy involves a two-step approach where an NHS ester is used to introduce a bioorthogonal functional group, such as an azide (B81097) or an alkyne, onto a biomolecule. interchim.frlumiprobe.com This functionalized biomolecule can then be specifically coupled to a second molecule bearing a complementary reactive group via a click reaction.

In this context, a modified, heterobifunctional version of an adipate-based crosslinker—containing one NHS ester and one bioorthogonal handle (e.g., an azide)—could be used. The NHS ester end would first react with an amine group on a protein of interest. This protein is now "primed" with a bioorthogonal handle, ready for a highly specific click reaction with another molecule containing a complementary group, such as a cyclooctyne. nih.gov This approach allows for precise control over the conjugation process, which is difficult to achieve with the homobifunctional DSA alone.

A notable application of this concept is the anchoring of "click capture motifs" to the extracellular matrix (ECM). nih.gov Researchers have demonstrated that injecting activated NHS esters allows them to react with amine groups on ECM proteins, effectively decorating the tissue with bioorthogonal handles. nih.gov Subsequently, molecules conjugated with a complementary click chemistry partner can be administered and selectively captured at the target site. nih.gov This strategy opens avenues for targeted drug delivery and tissue engineering, where DSA-related chemistry provides the initial anchor for subsequent bioorthogonal ligations.

| Step | Description | Key Chemistry | Advantage |

| 1. Priming | An amine-containing biomolecule (e.g., protein, polymer) is reacted with a heterobifunctional crosslinker containing an NHS ester and a bioorthogonal handle (e.g., azide, alkyne). | NHS ester aminolysis | Covalently installs a specific reactive group for the next step. |

| 2. Ligation | The "primed" biomolecule is introduced to a second molecule that has a complementary bioorthogonal handle. | Click Chemistry (e.g., Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition) | Highly specific, rapid, and biocompatible reaction with no side products. |

Novel Applications in Functional Biomaterial Design and Polymer Functionalization

The ability of Di(N-succinimidyl) adipate to crosslink amine-containing polymers makes it a valuable tool in the design of functional biomaterials such as hydrogels, functionalized surfaces, and polymer networks. Future research is focused on leveraging DSA to create materials with precisely controlled physical properties and biological functions.

Hydrogel and Polymer Network Formation: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for applications in tissue engineering and drug delivery. DSA can be used to crosslink natural or synthetic polymers that contain primary amine groups, such as chitosan (B1678972) or amine-terminated poly(ethylene glycol) (PEG). The adipate spacer arm of DSA provides flexibility to the resulting network. By varying the concentration of DSA and the polymer, researchers can tune the mechanical properties of the hydrogel, such as its stiffness and degradation rate. Research into poly(sorbitol adipate) networks demonstrates how adipate-based structures can be used to create crosslinked hydrogels with varying degrees of swelling based on the crosslinker's chain length, a principle directly applicable to DSA-mediated networks. uni-halle.de

Surface Functionalization: Immobilizing biomolecules onto surfaces is critical for developing biosensors, biocompatible implants, and cell culture platforms. nih.govnih.gov The NHS ester groups of DSA react readily with amine-functionalized surfaces, creating a covalent linkage. The second NHS ester group is then available to capture proteins, peptides, or other amine-containing ligands from a solution. nih.gov This creates a stable, functionalized surface. Future work will focus on creating patterned surfaces and gradients of immobilized biomolecules using micro-contact printing or other advanced lithography techniques, where DSA can serve as the key linking agent. raajournal.com

Polymer Brush Modification: Polymer brushes are dense layers of polymers tethered to a surface, which can be designed to resist non-specific protein adsorption. Post-polymerization functionalization allows for the introduction of specific functionalities. For amine-containing polymer brushes, DSA can be used to couple bioactive molecules, such as peptides or enzymes, to the side chains of the polymers, imparting specific biological activity to the surface.

| Application Area | Role of Di(N-succinimidyl) Adipate | Emerging Research Focus |

| Hydrogel Formation | Crosslinks amine-functionalized polymers to form a stable, water-swellable network. | Creating hydrogels with tunable degradation rates and mechanical properties for controlled drug release and tissue scaffolding. |

| Surface Modification | Covalently attaches proteins and other biomolecules to amine-functionalized surfaces. | Developing patterned and gradient surfaces for advanced biosensors and spatially controlled cell culture. |

| Polymer Functionalization | Couples functional molecules (e.g., peptides, enzymes) to the side chains of amine-containing polymers. | Designing "smart" polymer brushes that can respond to environmental stimuli or actively engage with biological systems. |

Advancements in Analytical Techniques for Characterization of Di(N-succinimidyl) Adipate-Mediated Conjugates

The analysis of DSA-crosslinked products, particularly in complex biological samples, presents significant analytical challenges. The key technique in this field is crosslinking-mass spectrometry (CLMS), which identifies the specific amino acid residues that have been linked together, providing valuable distance constraints for modeling protein structures and interaction interfaces. nih.govnih.gov

Software and Computational Tools: A major bottleneck in CLMS has been the complex data analysis required to identify crosslinked peptides from mass spectra. carstensinz.de In recent years, a suite of specialized software tools has been developed to automate and improve this process. Programs like pLink, MaxLynx, MeroX, and CLMSVault are designed to handle the complexities of CLMS data, including those generated by non-cleavable crosslinkers like DSA. researchgate.netacs.orgnih.gov Future advancements will likely involve the integration of artificial intelligence and machine learning algorithms to improve the accuracy of crosslink identification and to predict protein structures by combining CLMS data with information from other structural biology techniques. nih.gov

Refining Reaction Specificity: Historically, NHS esters like those in DSA were considered to react exclusively with primary amines (lysine residues and protein N-termini). creative-proteomics.comthermofisher.com However, some studies have reported potential side reactions with serine, threonine, and tyrosine residues. researcher.life Recent comprehensive analyses of CLMS data suggest that these side reactions are rare and that many software-identified crosslinks to these residues may be false positives. acs.orgnih.gov Ongoing research and refinement of search algorithms are crucial for accurately interpreting CLMS data from DSA experiments, ensuring that the structural models derived from them are reliable.

Comparison with Advanced Crosslinkers: The development of MS-cleavable crosslinkers represents a significant advancement in the field. nih.gov These reagents contain a bond that can be broken within the mass spectrometer, simplifying the resulting spectra and making the identification of the individual peptides in a crosslink more straightforward. While DSA is not MS-cleavable, its well-understood chemistry and the extensive software support for non-cleavable crosslinkers ensure its continued relevance. Future analytical workflows may involve using DSA in parallel with cleavable or isotopically-coded crosslinkers to gain complementary structural information and to validate findings across different chemical approaches. nih.govresearchgate.net

| Analytical Aspect | Current State/Advancement | Future Direction |

| Data Analysis | Development of specialized software (e.g., pLink, MaxLynx, MeroX) for identifying crosslinked peptides. researchgate.netacs.org | Integration of AI and machine learning for higher accuracy and automated structural modeling. nih.gov |

| Reaction Chemistry | Growing consensus that NHS esters are highly specific to primary amines, with other reactions being rare. acs.orgnih.gov | Further refinement of search parameters in software to minimize false positives from potential side reactions. |

| Crosslinker Technology | Use alongside newer technologies like MS-cleavable and isotopically labeled crosslinkers for complementary data. nih.govnih.gov | Development of integrated analytical platforms that can combine and visualize data from multiple types of crosslinking experiments. nih.gov |

Q & A

Q. What is the chemical mechanism by which DSAP enables covalent modification of proteins?

DSAP contains two NHS ester groups that react with primary amines (-NH₂) on lysine residues or N-termini of proteins, forming stable amide bonds. This reaction occurs optimally at pH 7–9, where the amine groups are deprotonated and nucleophilic. The adipate spacer provides a 6-carbon linker between crosslinked molecules, facilitating proximity-based interactions .

Q. What are standard protocols for protein labeling using DSAP?

- Step 1: Dissolve DSAP in anhydrous DMSO or DMF (10–20 mM) to prevent hydrolysis.

- Step 2: Mix with the target protein (1–5 mg/mL) in a pH 8.0 buffer (e.g., PBS or HEPES).

- Step 3: Use a 5–10:1 molar excess of DSAP to protein and incubate at 4°C for 1–2 hours.

- Step 4: Purify via size-exclusion chromatography or dialysis to remove unreacted DSAP .

Q. How does DSAP compare to other NHS ester crosslinkers (e.g., EGS, DSS) in protein conjugation?

DSAP’s adipate spacer (6-carbon chain) provides greater flexibility than shorter linkers (e.g., DSS, 3.4 Å spacer), enabling interactions between sterically hindered sites. However, its hydrophobicity may reduce solubility in aqueous buffers compared to PEG-based alternatives. Validation via SDS-PAGE or mass spectrometry is recommended to assess labeling efficiency .

Advanced Research Questions

Q. How can researchers optimize DSAP reaction conditions to prevent over-labeling or protein aggregation?

- Titration: Test DSAP:protein ratios from 1:1 to 20:1 and analyze by SDS-PAGE for band shifts.

- Buffer Optimization: Include 1–5% glycerol or 0.1% BSA to stabilize proteins during labeling.

- Quenching: Add 10 mM Tris-HCl (pH 7.5) post-reaction to hydrolyze unreacted NHS esters .

Q. What strategies mitigate DSAP hydrolysis in aqueous buffers during large-scale conjugations?

Q. How does DSAP’s alkyl chain length impact its utility in PROTAC design?

The 6-carbon adipate spacer balances flexibility and rigidity, allowing the PROTAC to engage both the target protein and E3 ubiquitin ligase. However, excessive linker flexibility may reduce degradation efficiency. Comparative studies with shorter (e.g., DSG, 3-carbon) or longer (e.g., PEG-based) linkers are advised .

Q. What analytical methods resolve contradictions in crosslinking efficiency data?

- Mass Spectrometry: Identifies exact conjugation sites and quantifies labeling stoichiometry.

- Size-Exclusion Chromatography (SEC): Detects aggregation caused by over-crosslinking.

- Fluorescence Polarization: Measures changes in protein mobility post-labeling .

Q. How can researchers validate the structural integrity of DSAP-conjugated proteins (e.g., CRM197-glycoconjugates)?

- Circular Dichroism (CD): Confirms secondary structure retention.

- ELISA: Tests antigenicity using antibodies specific to the conjugated epitope.

- In Vivo Immunogenicity Assays: Evaluate immune responses in animal models (e.g., mice) to confirm functional retention .

Troubleshooting & Methodological Challenges

Q. Why might DSAP-conjugated proteins exhibit reduced activity in cellular assays?

- Steric Hindrance: Labeling near active sites may block functional domains. Use site-specific mutagenesis (e.g., lysine-to-arginine substitutions) to direct conjugation to non-critical residues.

- Solubility Issues: Hydrophobic DSAP-protein conjugates may precipitate. Add detergents (e.g., 0.01% Tween-20) or use PEGylated crosslinkers as alternatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。